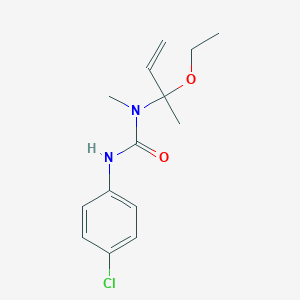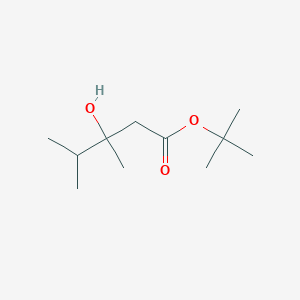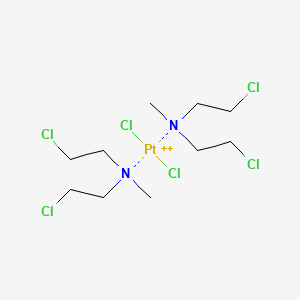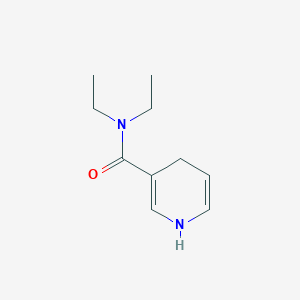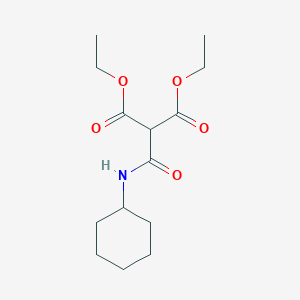
Diethyl (cyclohexylcarbamoyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (cyclohexylcarbamoyl)propanedioate is an organic compound that belongs to the class of carbamates It is a derivative of propanedioic acid (malonic acid) where the hydrogen atoms are replaced by diethyl and cyclohexylcarbamoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (cyclohexylcarbamoyl)propanedioate can be synthesized through the alkylation of diethyl propanedioate (diethyl malonate) with cyclohexyl isocyanate. The reaction typically involves the use of a strong base such as sodium ethoxide to deprotonate the diethyl propanedioate, forming an enolate ion. This enolate ion then reacts with cyclohexyl isocyanate to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and precise control of temperature and pressure.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (cyclohexylcarbamoyl)propanedioate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the carbamoyl group is replaced by other nucleophiles.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form diethyl propanedioate and cyclohexylamine.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Hydrolysis: Diethyl propanedioate and cyclohexylamine.
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Reduced derivatives such as alcohols or amines.
Aplicaciones Científicas De Investigación
Diethyl (cyclohexylcarbamoyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl (cyclohexylcarbamoyl)propanedioate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the reaction and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl propanedioate (Diethyl malonate): A simpler ester of malonic acid, commonly used in organic synthesis.
Dimethyl propanedioate (Dimethyl malonate): Another ester of malonic acid with similar properties but different reactivity.
Cyclohexyl isocyanate: A related compound used in the synthesis of diethyl (cyclohexylcarbamoyl)propanedioate.
Uniqueness
This compound is unique due to the presence of both diethyl and cyclohexylcarbamoyl groups, which impart distinct chemical properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
65179-99-9 |
|---|---|
Fórmula molecular |
C14H23NO5 |
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
diethyl 2-(cyclohexylcarbamoyl)propanedioate |
InChI |
InChI=1S/C14H23NO5/c1-3-19-13(17)11(14(18)20-4-2)12(16)15-10-8-6-5-7-9-10/h10-11H,3-9H2,1-2H3,(H,15,16) |
Clave InChI |
IHUUWXWXGPEWKK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)NC1CCCCC1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[6-(Benzyloxy)-2H-1,3-benzodioxol-5-yl]but-3-en-2-one](/img/structure/B14488805.png)
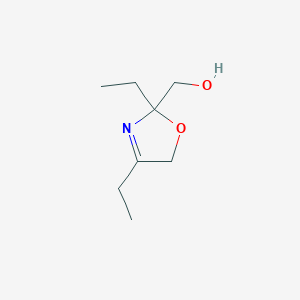
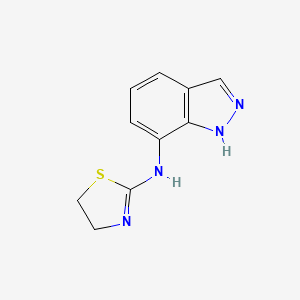

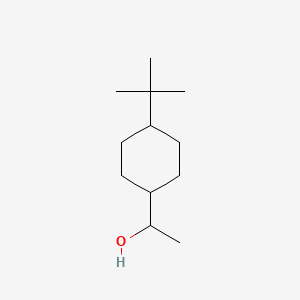

![Methyl 7H-benzo[c]fluorene-7-carboxylate](/img/structure/B14488839.png)


